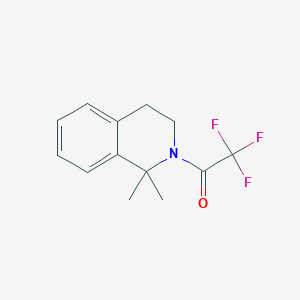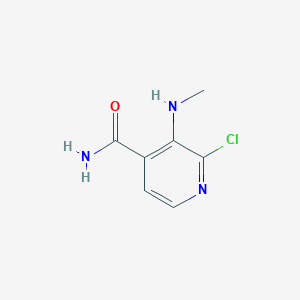
2-Chloro-3-(methylamino)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(methylamino)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides It is characterized by the presence of a chloro group at the second position and a methylamino group at the third position on the isonicotinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylamino)isonicotinamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroisonicotinic acid with methylamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(methylamino)isonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol, with or without the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinamides.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include amine derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(methylamino)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(methylamino)isonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinamide: An isomer of nicotinamide with the carboxamide group in the 3-position.
Nicotinamide: A form of vitamin B3 with the carboxamide group in the 3-position.
2-Chloroisonicotinamide: A related compound with a chloro group at the second position.
Uniqueness
2-Chloro-3-(methylamino)isonicotinamide is unique due to the presence of both a chloro group and a methylamino group on the isonicotinamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H8ClN3O |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
2-chloro-3-(methylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-10-5-4(7(9)12)2-3-11-6(5)8/h2-3,10H,1H3,(H2,9,12) |
Clé InChI |
LOYQKPBUAWQVDI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CN=C1Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




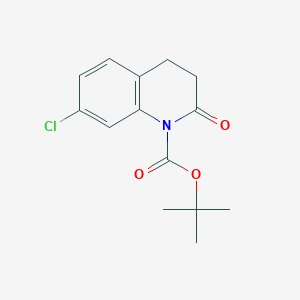
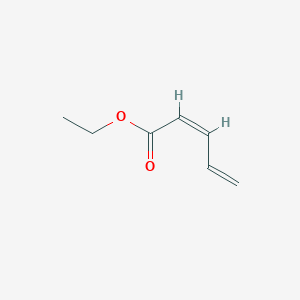
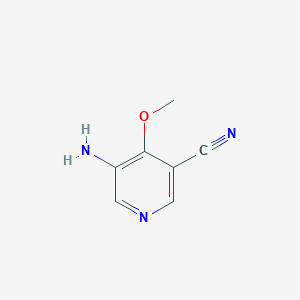
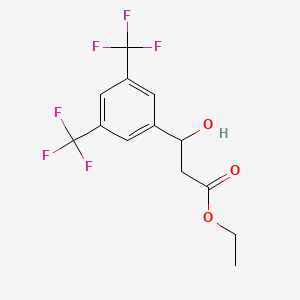

![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
